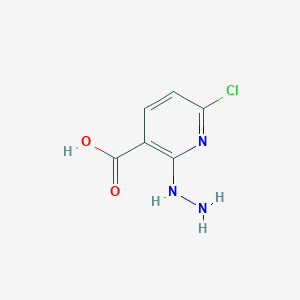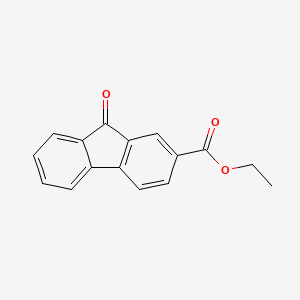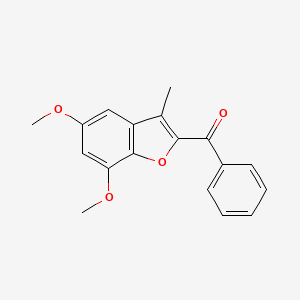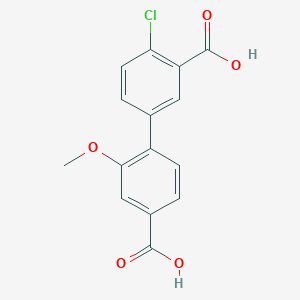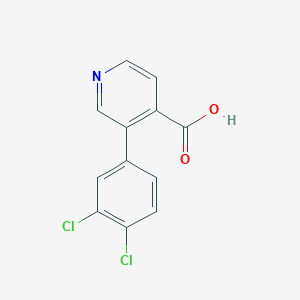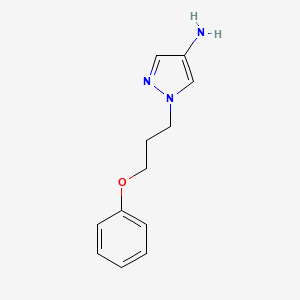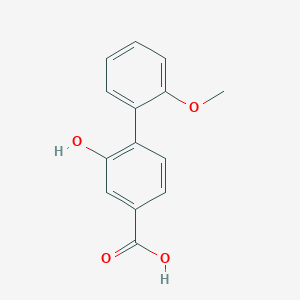
3-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95% (3-HMB-95%), is a phenolic acid with a wide range of applications in the scientific research field. It is a naturally occurring compound found in many plants, including apples, pears, and grapes, and can be used in the synthesis of other compounds. 3-HMB-95% is an important intermediate used in the synthesis of pharmaceutically active compounds and has a number of biochemical and physiological effects.
Applications De Recherche Scientifique
3-HMB-95% has a wide range of applications in the scientific research field. It is used in the synthesis of pharmaceutically active compounds, such as anti-cancer drugs and anti-inflammatory agents. In addition, 3-HMB-95% is used in the synthesis of polymers, dyes, and other materials. It is also used in the synthesis of food additives and preservatives, and in the production of cosmetics and pharmaceuticals.
Mécanisme D'action
3-HMB-95% exerts its effects by binding to specific receptors in the body. It binds to the estrogen receptor and the androgen receptor, and has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It also has the ability to modulate the activity of enzymes, such as cyclooxygenase, lipoxygenase, and monoamine oxidase, which are involved in the metabolism of hormones and neurotransmitters.
Biochemical and Physiological Effects
3-HMB-95% has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been shown to have neuroprotective effects, as well as the ability to modulate the activity of enzymes involved in the metabolism of hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-HMB-95% in lab experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. Additionally, it is easy to use and is relatively stable in a variety of conditions. On the other hand, 3-HMB-95% is a strong acid and can be corrosive to laboratory equipment. Furthermore, it is a potent inhibitor of enzymes, and therefore should be used with caution in experiments involving enzyme activity.
Orientations Futures
The potential future directions for 3-HMB-95% include further research into its anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, further research could be conducted into its potential use in the synthesis of new drugs and materials. Furthermore, further research could be conducted into its potential use as an adjuvant therapy for various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be conducted into its potential use in the synthesis of food additives and preservatives.
Méthodes De Synthèse
3-HMB-95% is synthesized through a two-step process. The first step involves the reaction of 3-hydroxy-4-methoxyphenyl acetic acid with sodium hydroxide. This reaction produces 3-hydroxy-4-(2-methoxyphenyl)benzoic acid, which is then purified by recrystallization in ethanol. The second step involves the reaction of 3-hydroxy-4-(2-methoxyphenyl)benzoic acid with sodium hydroxide, which yields 3-HMB-95%.
Propriétés
IUPAC Name |
3-hydroxy-4-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCXRNJRBAFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689128 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(2-methoxyphenyl)benzoic acid | |
CAS RN |
1261962-11-1 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




